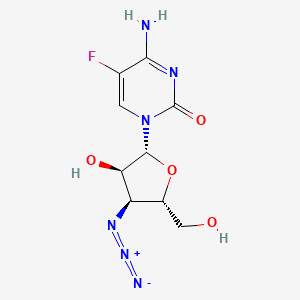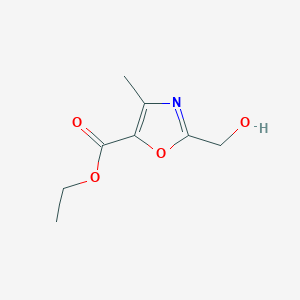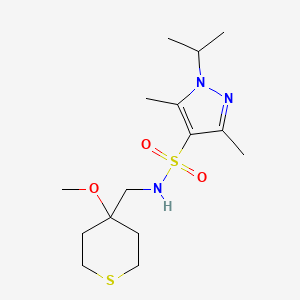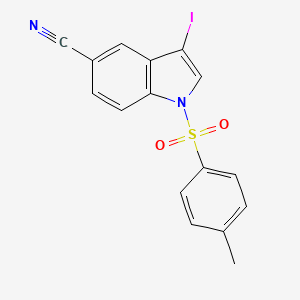
3'-Azido-3'-deoxy-5-fluorocytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Azido-3’-deoxy-5-fluorocytidine is a cytidine derivative . It is an innovative compound extensively used in the biomedical industry . It acts as a potent antiviral medication, primarily used in the treatment of HIV/AIDS . This compound is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Molecular Structure Analysis
The molecular structure of 3’-Azido-3’-deoxy-5-fluorocytidine can be found in various chemical databases . It has a molecular weight of 286.22 and its formula is C9H11FN6O4 .Physical And Chemical Properties Analysis
3’-Azido-3’-deoxy-5-fluorocytidine is a solid, white to off-white compound . It has a molecular weight of 286.22 and its formula is C9H11FN6O4 . It is soluble in DMSO at a concentration of 140 mg/mL .Scientific Research Applications
Antiviral Activity
3'-Azido-3'-deoxy-5-fluorocytidine and its analogues have been synthesized and tested for their antiviral activities. These compounds, including 3'-azido analogues of thymidine and 2'-deoxyuridine, have shown significant activity against human immunodeficiency virus (HIV-1, HTLV-III/LAV) in human peripheral blood mononuclear cells. Their efficacy is evident from their low EC50 values, indicating high potency against the virus. The structure-activity relationships of these compounds provide insight into their antiviral mechanisms (Lin, Guo, Schinazi, Chu, Xiang, & Prusoff, 1988).
Biological Activity Against Neoplastic Cells
Studies have also been conducted on the biological activity of various 3'-azido and 3'-amino derivatives of 2'-deoxyuridine and 2'-deoxycytidine. These derivatives have shown considerable activity against murine L1210 and sarcoma 180 neoplastic cells in vitro. The 3'-amino-2',3'-dideoxy-5-fluorouridine and 3'-amino-2',3'-dideoxycytidine are among the most active compounds, suggesting their potential in cancer therapy (Lin, Gao, & Mancini, 1983).
Application in Hepatitis C Virus Treatment
Research into monofluoro and difluoro derivatives of 4'-azidocytidine has led to significant discoveries in the treatment of hepatitis C virus (HCV). 4'-Azido-2'-deoxy-2',2'-difluorocytidine, in particular, has shown potent antiviral activity in the HCV replicon system. The structure-activity relationships within this series have been key to discovering novel nucleoside analogues for HCV treatment (Smith et al., 2009).
DNA Incorporation Analysis
A study focused on the incorporation of 3'-azido-3'-deoxythymidine (AZT) into DNA in human colon tumor cells. This research provided significant insights into the mechanism of action of AZT, especially when used in combination with agents that inhibit de novo thymidylate synthesis. The technique used for quantitating AZT incorporation into DNA could have clinical utility in assessing the relationship between AZT incorporation and therapeutic action (Sharma, Jain, Ionescu, & Darnowski, 1995).
Interaction with Other Anti-HIV Drugs
Research has also shown that combinations of certain beta-L(-) nucleoside analogues with approved anti-HIV drugs like AZT can synergistically inhibit HIV replication. This suggests that such combinations could be beneficial in HIV treatment without additive toxicity, potentially offering a more effective approach to managing HIV infections (Bridges, Dutschman, Gullen, & Cheng, 1996).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN6O4/c10-3-1-16(9(19)13-7(3)11)8-6(18)5(14-15-12)4(2-17)20-8/h1,4-6,8,17-18H,2H2,(H2,11,13,19)/t4-,5-,6-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEHIWUXKDQZBL-UAKXSSHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)N=[N+]=[N-])O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[1-[(3,5-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B2981131.png)
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2981132.png)





![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2981142.png)


![(E)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2981145.png)
![1-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2981149.png)
